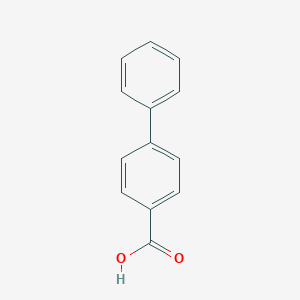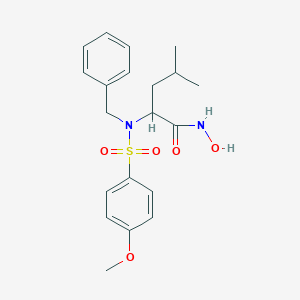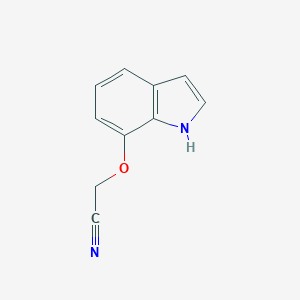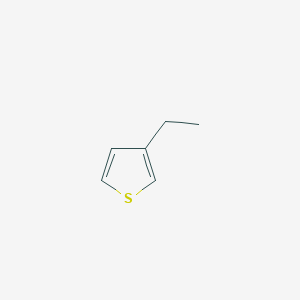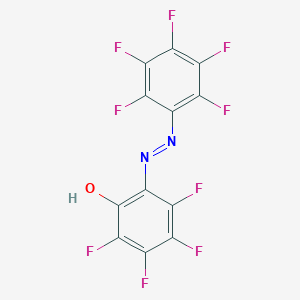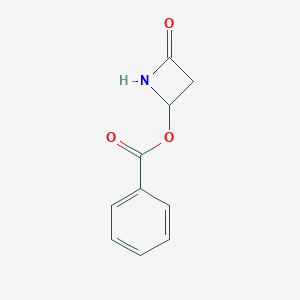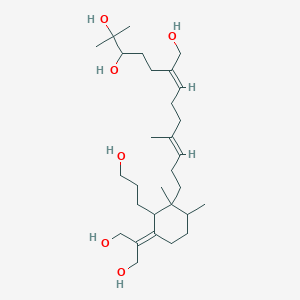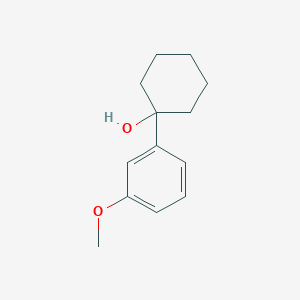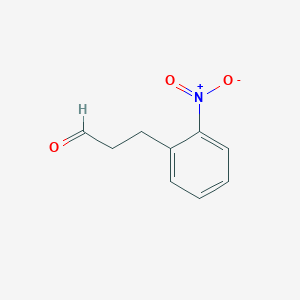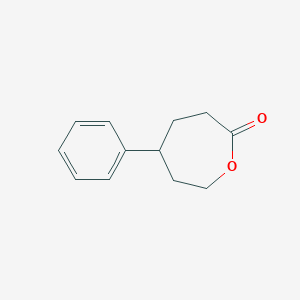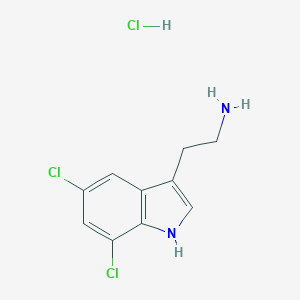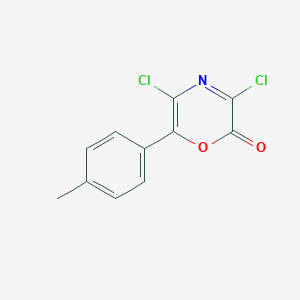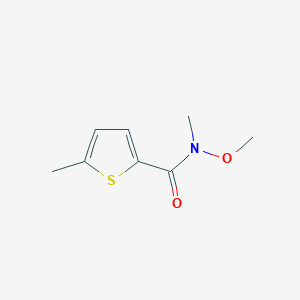
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. PIPER is a heterocyclic organic compound that contains a pyrimidine ring along with an imidazole and a piperidine ring. In
科学的研究の応用
PIPER has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant binding affinity towards several receptors such as the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. PIPER has also been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated potassium channel. These properties make PIPER a valuable tool for studying the function of these receptors and channels in various physiological and pathological conditions.
作用機序
The exact mechanism of action of PIPER is not fully understood. However, it is believed to exert its effects by modulating the activity of various receptors and ion channels. PIPER has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, cognition, and neuroprotection. PIPER has also been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
生化学的および生理学的効果
PIPER has been shown to exhibit a range of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. PIPER has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory. In addition, PIPER has been shown to have neuroprotective effects against various insults such as ischemia, oxidative stress, and excitotoxicity.
実験室実験の利点と制限
PIPER has several advantages as a tool for scientific research. It exhibits high binding affinity towards several receptors and ion channels, making it a valuable tool for studying their function. PIPER is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, PIPER also has some limitations. It has been shown to exhibit off-target effects towards some receptors, which can complicate the interpretation of experimental results. In addition, PIPER has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research involving PIPER. One potential area of study is the development of PIPER-based drugs for the treatment of various neurological and psychiatric disorders. PIPER has been shown to exhibit neuroprotective effects and modulate the activity of several receptors and ion channels that are involved in these disorders. Another potential area of study is the elucidation of the exact mechanism of action of PIPER. Further research is needed to fully understand how PIPER modulates the activity of various receptors and ion channels. Finally, more studies are needed to investigate the in vivo effects of PIPER, which will be crucial for determining its potential as a therapeutic agent.
合成法
PIPER can be synthesized using a multi-step process that involves the condensation of 2-aminopyrimidine with 1-piperidinyl-1H-imidazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted into the monohydrochloride salt form using hydrochloric acid.
特性
CAS番号 |
138801-45-3 |
|---|---|
製品名 |
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride |
分子式 |
C12H16ClN5 |
分子量 |
265.74 g/mol |
IUPAC名 |
2-imidazol-1-yl-4-piperidin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-2-7-16(8-3-1)11-4-5-14-12(15-11)17-9-6-13-10-17;/h4-6,9-10H,1-3,7-8H2;1H |
InChIキー |
OHGHAUULKGPVLV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
正規SMILES |
C1CCN(CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
その他のCAS番号 |
138801-45-3 |
同義語 |
2-imidazol-1-yl-4-(1-piperidyl)pyrimidine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



